Thienylethyl‑Substituted Quinolones Deliver 5–25‑Fold Higher Gram‑Positive Potency Compared to the N‑Desmethyl Levofloxacin Baseline
In a head‑to‑head in‑vitro comparison, levofloxacin derivatives functionalised with a thienylethyl moiety on the piperazine ring (synthesised from 1‑(2‑thien‑2‑ylethyl)piperazine) exhibited MIC values as low as 0.04 μg·mL⁻¹ against Gram‑positive strains, whereas the N‑desmethyl levofloxacin comparator (lacking the thienylethyl arm) required 5‑ to 25‑fold higher concentrations to achieve the same inhibition . Selected oxime‑terminated thienylethyl analogs (compounds 6e, 6h, 6i) were equal or superior to levofloxacin itself, demonstrating that the thienylethyl group is a critical pharmacophoric element for anti‑Gram‑positive activity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram‑positive bacteria |
|---|---|
| Target Compound Data | Levofloxacin‑thienylethyl derivatives: MIC = 0.04–6.25 μg·mL⁻¹ (best oxime derivatives 6e/6h/6i: 0.04–0.19 μg·mL⁻¹) |
| Comparator Or Baseline | N‑Desmethyl levofloxacin (11): 5–25 × higher MIC values; Levofloxacin (4): similar or slightly higher MIC values |
| Quantified Difference | 5–25‑fold improvement in potency vs. N‑desmethyl levofloxacin; equal or better vs. levofloxacin |
| Conditions | Agar dilution method against a panel of Gram‑positive bacteria; data from Mirzaei & Foroumadi (2000) and the 2012 PMC study on levofloxacin derivatives |
Why This Matters
For teams developing anti‑Gram‑positive quinolone agents, selecting 1‑(2‑thien‑2‑ylethyl)piperazine as the C‑7 piperazine substituent precursor provides a validated potency advantage over the des‑methyl baseline and matches or exceeds the gold‑standard levofloxacin.
- [1] M. Mirzaei, A. Foroumadi, 'Synthesis and In‑vitro Antibacterial Activity of N‑Piperazinyl Quinolone Derivatives with a 2‑Thienyl Group', Pharm. Pharmacol. Commun., 2000, 6, 351‑354. View Source
